![molecular formula C16H19BrN2O B2864336 2-(4-Bromophenyl)-N-(1-cyanocyclohexyl)propanamide CAS No. 2193793-77-8](/img/structure/B2864336.png)
2-(4-Bromophenyl)-N-(1-cyanocyclohexyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-N-(1-cyanocyclohexyl)propanamide, also known as BRN-624 or PCP-like compound, is a novel psychoactive substance that belongs to the arylcyclohexylamine class of drugs. It is a potent dissociative anesthetic agent that has gained popularity among recreational drug users due to its hallucinogenic effects. However, its potential for abuse and the lack of knowledge about its long-term effects on human health have raised concerns among researchers and policymakers.
Wirkmechanismus
2-(4-Bromophenyl)-N-(1-cyanocyclohexyl)propanamide acts as an antagonist at the NMDA receptor, inhibiting the binding of glutamate, an excitatory neurotransmitter, to the receptor. This leads to a decrease in the activity of the receptor and a reduction in the transmission of nerve impulses. The dissociative effects of the drug are thought to be due to its ability to disrupt the communication between different regions of the brain.
Biochemical and Physiological Effects:
2-(4-Bromophenyl)-N-(1-cyanocyclohexyl)propanamide has been shown to produce a range of biochemical and physiological effects in animal studies. These include sedation, analgesia, hypothermia, and motor impairment. The drug has also been found to cause changes in the levels of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Bromophenyl)-N-(1-cyanocyclohexyl)propanamide has several advantages for use in laboratory experiments. It is a potent and selective NMDA receptor antagonist, making it a useful tool for studying the role of this receptor in various physiological processes. However, its potential for abuse and the lack of knowledge about its long-term effects on human health are significant limitations that need to be taken into account.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Bromophenyl)-N-(1-cyanocyclohexyl)propanamide. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and schizophrenia. Another area of research is the development of safer and more selective NMDA receptor antagonists that can be used without the risk of abuse and adverse effects. Additionally, further studies are needed to investigate the long-term effects of 2-(4-Bromophenyl)-N-(1-cyanocyclohexyl)propanamide on human health and its potential for addiction.
Synthesemethoden
The synthesis of 2-(4-Bromophenyl)-N-(1-cyanocyclohexyl)propanamide involves the reaction of 4-bromobenzaldehyde with cyclohexylamine to produce 4-bromo-N-cyclohexylbenzamide. This intermediate compound is then reacted with 3-chloropropanenitrile in the presence of a base to yield 2-(4-Bromophenyl)-N-(1-cyanocyclohexyl)propanamide.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenyl)-N-(1-cyanocyclohexyl)propanamide has been the subject of several scientific research studies due to its potential therapeutic applications. It has been found to have an affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. This property makes it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-N-(1-cyanocyclohexyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O/c1-12(13-5-7-14(17)8-6-13)15(20)19-16(11-18)9-3-2-4-10-16/h5-8,12H,2-4,9-10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQVZYOBKUFWHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)C(=O)NC2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-N-(1-cyanocyclohexyl)propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.